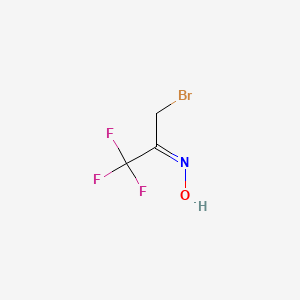
Fmoc-Tyr(Et)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(Et)-OH, also known as N-α-Fmoc-O-ethyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used protecting group in peptide synthesis because it can be easily removed under mild basic conditions, making it ideal for automated synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(Et)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The ethyl ester group is introduced by esterification of the carboxyl group of tyrosine with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of solid-phase synthesis techniques helps in minimizing by-products and improving the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Tyr(Et)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as DIC (diisopropylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide coupling reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group.
Coupling: Formation of peptide bonds with other amino acids.
Hydrolysis: Conversion of the ethyl ester to the free carboxylic acid.
Aplicaciones Científicas De Investigación
Fmoc-Tyr(Et)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, allowing for the study of their structure and function.
Biology: Facilitates the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Industry: Used in the production of peptide-based materials and hydrogels for various applications
Mecanismo De Acción
The primary mechanism of action of Fmoc-Tyr(Et)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The ethyl ester group can be hydrolyzed to yield the free carboxylic acid, allowing for further modifications and coupling reactions. The compound’s ability to participate in peptide bond formation is crucial for the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Tyr(tBu)-OH: N-α-Fmoc-O-tert-butyl-L-tyrosine, which has a tert-butyl ester group instead of an ethyl ester.
Fmoc-Tyr(tBu)-OPfp: N-α-Fmoc-O-tert-butyl-L-tyrosine pentafluorophenyl ester, used for more efficient coupling reactions.
Uniqueness
Fmoc-Tyr(Et)-OH is unique due to its ethyl ester group, which provides different hydrolysis properties compared to tert-butyl esters. This can be advantageous in specific synthetic applications where controlled hydrolysis is required. Additionally, the Fmoc group offers ease of removal under mild conditions, making it suitable for automated peptide synthesis .
Propiedades
Fórmula molecular |
C26H25NO5 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
XUKUVROJKPSLLU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


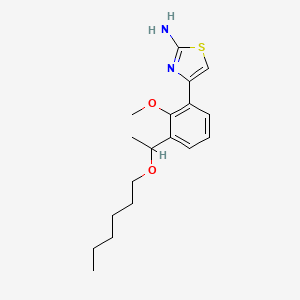
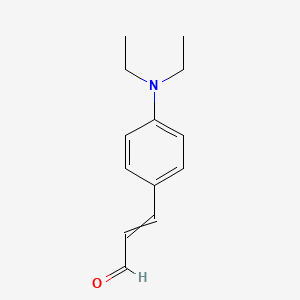
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)

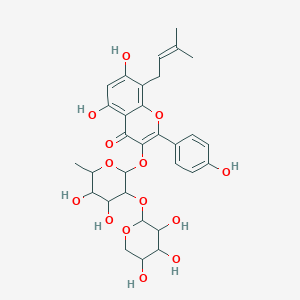
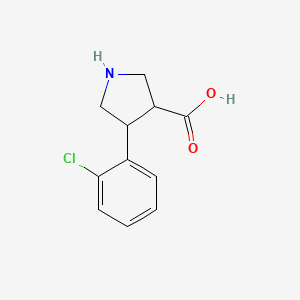
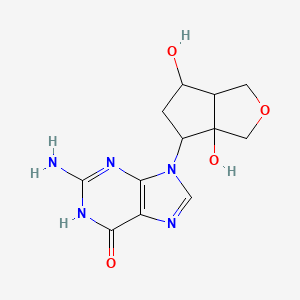
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
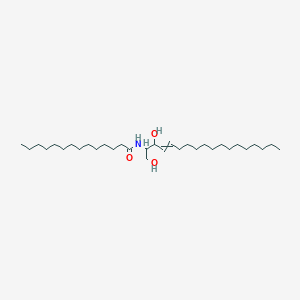
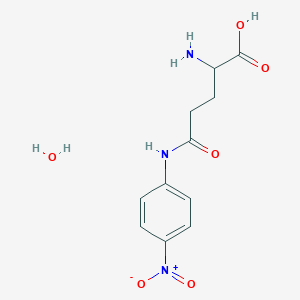

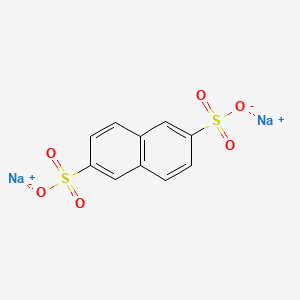
![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
